molecular formula C17H15N5O3S2 B12180006 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide

Cat. No.: B12180006
M. Wt: 401.5 g/mol
InChI Key: INPBUIKZFCHHIS-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide is a complex organic compound that features a benzothiadiazole moiety linked to an indole structure through a sulfonylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This step involves the cyclization of appropriate precursors under acidic conditions to form the benzothiadiazole ring.

    Sulfonylation: The benzothiadiazole is then sulfonylated using reagents such as chlorosulfonic acid.

    Coupling with Indole: The sulfonylated benzothiadiazole is coupled with an indole derivative through a nucleophilic substitution reaction, often facilitated by a base such as triethylamine.

    Final Amidation: The resulting intermediate is then subjected to amidation to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in organic solvents like dichloromethane.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or nitrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonyl or indole nitrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron-withdrawing group, enhancing the compound’s ability to interact with electron-rich sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. The presence of both benzothiadiazole and indole moieties allows for versatile interactions in both chemical and biological contexts, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15N5O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C17H15N5O3S2/c23-17(12-4-5-13-11(10-12)6-7-18-13)19-8-9-20-27(24,25)15-3-1-2-14-16(15)22-26-21-14/h1-7,10,18,20H,8-9H2,(H,19,23)

InChI Key

INPBUIKZFCHHIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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